1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Overview
Description
The compound appears to contain several functional groups including a benzylpiperazine, a thiadiazole, and a pyrrole. Benzylpiperazine is a type of organic compound which is part of many pharmaceuticals and it’s known for its euphoriant and stimulant properties . Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH.
Scientific Research Applications
Anticancer Activity
- A study synthesized a series of compounds similar to the requested compound and evaluated their anticancer activity against colon and liver carcinoma cell lines. The 1,3-thiazole derivatives, in particular, showed promising activity (Gomha et al., 2015).
Synthesis and Biological Activity
- Research focused on the synthesis of new unsymmetrical 1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles with potential biological activity was conducted. These compounds were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide through a multistep reaction sequence (Patil et al., 2014).
Novel Cytotoxic Agents
- A study synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and tested their anti-tumor potential against various cancer cell lines. Some compounds exhibited significant cytotoxic activity, even surpassing the reference drug doxorubicin in certain cases (Ramazani et al., 2014).
Extraction and Chemical Properties
- Another study discussed the synthesis of compounds involving 1,2,3-thiadiazole rings and their properties suitable for the extraction of α-amino acids from aqueous phases (Prokhorova et al., 2010).
Insecticidal Applications
- Research into the synthesis of heterocycles incorporating a thiadiazole moiety evaluated these compounds as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
DNA Interaction Studies
- A compound structurally related to the requested molecule was synthesized and evaluated as a DNA ligand. This study contributes to the understanding of how similar compounds interact with DNA (Clark et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1-[5-(4-benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-14-16-7-4-8-23(16)18-20-19-17(25-18)22-11-9-21(10-12-22)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSZVJMQETZBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(S3)N4C=CC=C4C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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